Ceftizoxime S-Oxide Impurity

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

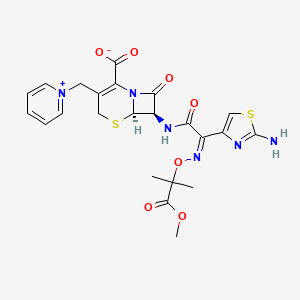

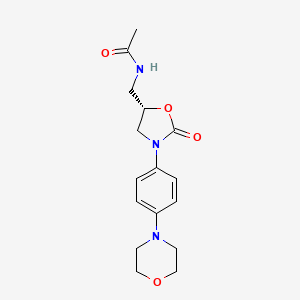

Ceftizoxime S-Oxide Impurity is a byproduct of the synthesis of Ceftizoxime, a third-generation cephalosporin antibiotic. This compound is a chiral molecule that has been found to exhibit biological activity and has been the subject of several studies. Ceftizoxime itself is used to treat various bacterial infections, including severe or life-threatening forms .

Mechanism of Action

Target of Action

Ceftizoxime S-Oxide Impurity, like its parent compound Ceftizoxime, primarily targets the penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These proteins play a crucial role in the synthesis of the bacterial cell wall, a critical component for bacterial survival.

Mode of Action

The compound interacts with its targets (PBPs) by binding to them, which inhibits the third and last stage of bacterial cell wall synthesis . This interaction results in the weakening of the bacterial cell wall, making it susceptible to osmotic pressure changes, which can lead to cell lysis .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the bacterial cell wall synthesis pathway. By inhibiting PBPs, the compound disrupts the cross-linking of peptidoglycan chains, a critical step in cell wall construction. This disruption affects the integrity of the bacterial cell wall, leading to cell lysis .

Pharmacokinetics

Ceftizoxime, the parent compound of this compound, is primarily eliminated by the kidneys . It has a prolonged serum half-life in patients with end-stage renal disease, indicating that dosage should be adjusted for patients with moderate-to-severe renal impairment . The half-life is also significantly prolonged by coadministration of probenecid . Ceftizoxime can be removed from the body by hemodialysis .

Result of Action

The primary result of this compound’s action is the lysis of bacterial cells due to the disruption of cell wall synthesis . This leads to the effective treatment of various bacterial infections, including lower respiratory tract infection, urinary tract infection, and gonorrhea .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of beta-lactamases in the bacterial environment can affect the efficacy of cephalosporins. Ceftizoxime is highly resistant to a broad spectrum of beta-lactamases, making it effective against a wide range of both aerobic and anaerobic gram-positive and gram-negative organisms .

Biochemical Analysis

Biochemical Properties

Ceftizoxime S-Oxide Impurity, like its parent compound Ceftizoxime, is highly resistant to a broad spectrum of beta-lactamases . It interacts with specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall . The nature of these interactions involves the inhibition of the third and last stage of bacterial cell wall synthesis .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It influences cell function by disrupting the integrity of the bacterial cell wall, leading to cell lysis . This disruption can affect cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall . This binding inhibits the third and last stage of bacterial cell wall synthesis, leading to cell lysis .

Temporal Effects in Laboratory Settings

It is known that Ceftizoxime, the parent compound, has a longer half-life due to the absence of the acetoxymethyl group that makes other cephalosporins susceptible to metabolism .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been specifically studied. Ceftizoxime has been shown to be effective in treating various infections in animal models .

Metabolic Pathways

Ceftizoxime is known to be resistant to metabolism due to the absence of the acetoxymethyl group .

Transport and Distribution

It is known that Ceftizoxime can be administered intravenously or by suppository, suggesting it can be distributed throughout the body .

Subcellular Localization

Given its mechanism of action, it is likely to be localized at the bacterial cell wall where it interacts with penicillin-binding proteins .

Preparation Methods

The preparation of Ceftizoxime S-Oxide Impurity involves several synthetic routes and reaction conditions. One common method includes the oxidation of Ceftizoxime using specific oxidizing agents under controlled conditions. The industrial production of Ceftizoxime involves the use of 7-amino-3-demethyl-3-Cephalosporanic acid as a raw material, which undergoes direct condensation with cefotaxime acetate, followed by salification . This process may lead to the formation of this compound as a byproduct.

Chemical Reactions Analysis

Ceftizoxime S-Oxide Impurity undergoes various chemical reactions, including:

Oxidation: The primary reaction leading to its formation.

Reduction: Can be reduced back to Ceftizoxime under specific conditions.

Substitution: Reacts with nucleophiles to form substituted products.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Ceftizoxime S-Oxide Impurity has several scientific research applications:

Chemistry: Used as a reference standard in analytical chemistry to study the stability and degradation of Ceftizoxime.

Biology: Investigated for its biological activity and potential effects on bacterial cells.

Medicine: Studied for its role as an impurity in pharmaceutical formulations and its impact on drug efficacy and safety.

Industry: Used in the quality control and validation of Ceftizoxime production processes.

Comparison with Similar Compounds

Ceftizoxime S-Oxide Impurity can be compared with other similar compounds, such as:

Ceftazidime: Another third-generation cephalosporin with a similar structure and spectrum of activity.

Cefuroxime: A second-generation cephalosporin with a different spectrum of activity.

Cefpodoxime: An oral third-generation cephalosporin with similar antibacterial properties.

The uniqueness of this compound lies in its specific formation as a byproduct during the synthesis of Ceftizoxime and its distinct biological activity .

Properties

CAS No. |

79226-66-7 |

|---|---|

Molecular Formula |

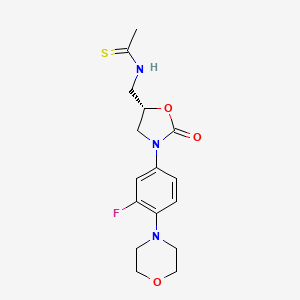

C13H13N5O6S2 |

Molecular Weight |

399.4 g/mol |

IUPAC Name |

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-5,8-dioxo-5λ4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C13H13N5O6S2/c1-24-17-7(5-4-25-13(14)15-5)9(19)16-8-10(20)18-6(12(21)22)2-3-26(23)11(8)18/h2,4,8,11H,3H2,1H3,(H2,14,15)(H,16,19)(H,21,22)/b17-7-/t8-,11-,26?/m1/s1 |

InChI Key |

YWYOPDGGBVGNRH-UPQPXXOWSA-N |

Isomeric SMILES |

CO/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=CCS3=O)C(=O)O |

Canonical SMILES |

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=CCS3=O)C(=O)O |

Purity |

> 95% |

quantity |

Milligrams-Grams |

Synonyms |

5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2Z)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetyl]amino]-8-oxo-, 5-oxide, (6R,7R)- |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.